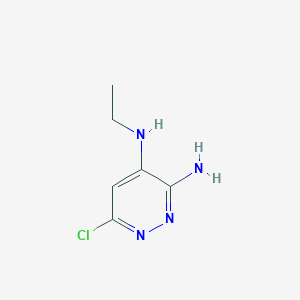

6-chloro-4-N-ethylpyridazine-3,4-diamine

Description

Properties

IUPAC Name |

6-chloro-4-N-ethylpyridazine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-2-9-4-3-5(7)10-11-6(4)8/h3H,2H2,1H3,(H2,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIRVHRQRVEACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 6-chloro-4-N-ethylpyridazine-3,4-diamine involves the nucleophilic substitution reaction of 6-chloropyridazine with ethylamine. The reaction typically proceeds under controlled conditions in a suitable solvent such as ethanol. Elevated temperatures facilitate the substitution of the chlorine atom at the 4-position by the ethylamino group, yielding the target diamine compound.

-

$$

\text{6-chloropyridazine} + \text{ethylamine} \xrightarrow[\text{solvent: ethanol}]{\text{heat}} \text{this compound}

$$ -

- Solvent: Ethanol or similar polar protic solvents

- Temperature: Elevated, typically reflux conditions (~78 °C for ethanol)

- Reaction Time: Several hours to ensure complete substitution

- Molar Ratios: Slight excess of ethylamine to drive reaction completion

This method is straightforward and scalable, making it suitable for both laboratory synthesis and industrial production.

Industrial Production Methods

Industrial synthesis of this compound often employs the same fundamental reaction but optimized for scale and efficiency. Key features include:

- Continuous Flow Reactors: These reactors allow precise control over reaction time, temperature, and mixing, leading to improved yields and product consistency.

- Purification Techniques: Post-reaction, purification is achieved via recrystallization or chromatographic methods to enhance product purity.

- Process Optimization: Parameters such as solvent choice, temperature profile, and reagent concentrations are fine-tuned to maximize yield and minimize by-products.

The industrial approach emphasizes reproducibility and cost-effectiveness, often incorporating in-line monitoring techniques such as HPLC or NMR to ensure quality control.

Alternative Synthetic Strategies and Precursors

While the direct substitution of 6-chloropyridazine with ethylamine is the most common route, alternative methods involve multi-step synthesis starting from related pyridazine or pyrimidine derivatives. For example:

- Preparation of 6-chloropyridazine derivatives from 2,6-diamino-4-hydroxypyrimidine via chlorination with phosphorus oxychloride (POCl_3) has been documented. This intermediate can then be further reacted with ethylamine to form the target compound.

- The use of oxidative or reductive steps to modify the pyridazine ring before ethylamine substitution is also explored to improve selectivity or introduce additional functional groups.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Direct substitution with ethylamine | 6-chloropyridazine + ethylamine | Ethanol, reflux (~78 °C), hours | 70-85 | Recrystallization, chromatography | Simple, scalable, widely used |

| Multi-step synthesis via pyrimidine | 2,6-diamino-4-hydroxypyrimidine + POCl_3 + ethylamine | Chlorination at reflux, then substitution | 60-75 | Filtration, recrystallization | More complex, allows structural tuning |

| Continuous flow reactor optimization | Same as direct substitution | Controlled flow, optimized temp | >85 | In-line purification | Industrial scale, improved yield |

Research Findings and Optimization Insights

- Solvent Effects: Ethanol is preferred due to its polarity and ability to dissolve both reactants. Alternative solvents like methanol or isopropanol have been tested but may affect reaction rates and yields.

- Temperature Influence: Higher temperatures accelerate the substitution but may increase side reactions. Reflux conditions balance reaction speed and selectivity.

- Reagent Ratios: Using a slight excess of ethylamine ensures complete substitution without significant waste.

- Purification Challenges: The presence of unreacted starting materials or side products necessitates careful purification. Chromatography is effective but costly; recrystallization remains the method of choice for industrial applications.

- Scale-Up Considerations: Continuous flow reactors provide better heat and mass transfer, reducing reaction times and improving safety by minimizing the handling of large volumes of reactive amines.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-N-ethylpyridazine-3,4-diamine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-chloro-4-N-ethylpyridazine-3,4-diamine has several scientific research applications, including:

Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Biological studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Materials science: It is explored for its properties in the development of new materials with specific functionalities

Mechanism of Action

The mechanism of action of 6-chloro-4-N-ethylpyridazine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Insights :

- Dual amines in 6-chloropyridazine-3,4-diamine could increase hydrogen-bonding capacity, altering solubility and target binding .

Comparison with Triazine-Based Compounds

highlights triazine derivatives with similar chloro-amine motifs, though their core structure differs (1,3,5-triazine vs. pyridazine):

| Compound Name | Core Structure | Substituents | Use/Application |

|---|---|---|---|

| 6-Chloro-N-ethyl-1,3,5-triazine-2,4-diamine | 1,3,5-Triazine | Cl (C6), NHCH₂CH₃ (C2), NH₂ (C4) | Herbicide (desethyl simazine) |

| Atrazine | 1,3,5-Triazine | Cl (C6), NHCH₂CH₃ (C2), NH-isopropyl (C4) | Herbicide |

Key Insights :

- Triazines are more electron-deficient due to three nitrogen atoms, making them stronger electrophiles than pyridazines. This property is exploited in herbicides for binding to plant enzymes .

- The pyridazine core in the target compound may offer better planarity for DNA intercalation compared to triazines, as suggested by for bicyclic analogs .

Comparison with Other Diazine Derivatives

and discuss DNA intercalators and related structures:

| Compound Name | Core Structure | Biological Activity | Key Structural Features |

|---|---|---|---|

| ICI (8-(chloromethyl)-9'-purine-2,6-diamine) | Purine | High DNA intercalation | Bicyclic, chloromethyl |

| IC2 (6-methylquinazoline-2,4-diamine) | Quinazoline | Moderate DNA intercalation | Bicyclic, methyl group |

| 3-Chloro-6-methylpyridazine-4,5-diamine | Pyridazine | Not reported | Cl (C3), CH₃ (C6), NH₂ (C4,5) |

Key Insights :

- Bicyclic structures (e.g., purines, quinazolines) generally exhibit stronger DNA intercalation than monocyclic pyridazines due to enhanced planarity and surface area .

- The target compound’s 3,4-diamine configuration may limit intercalation efficiency compared to 4,5-diamine analogs (), where substituent positioning optimizes base-pair stacking .

Physicochemical and Functional Group Analysis

- Solubility: The ethyl group in 6-chloro-4-N-ethylpyridazine-3,4-diamine likely reduces water solubility compared to non-alkylated analogs (e.g., 6-chloropyridazine-3,4-diamine) .

- Synthetic Flexibility : Pyridazines are synthetically versatile; modifications at positions 3, 4, or 6 can tune activity for specific applications (e.g., OLEDs in or antitumor agents in ) .

Biological Activity

6-Chloro-4-N-ethylpyridazine-3,4-diamine (CAS No. 1025509-63-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a pyridazine ring with an ethyl group and a chlorine substituent, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to influence several biochemical pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound can act as a modulator for certain receptors, potentially influencing signaling pathways related to cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by disrupting bacterial enzyme functions, thereby inhibiting their growth .

Biological Activities

The compound has demonstrated a broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Shows potential in inhibiting tumor growth in vitro.

- Anti-inflammatory : May reduce inflammation markers in cellular models.

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial enzyme activity | |

| Anticancer | Reduces tumor cell viability in vitro | |

| Anti-inflammatory | Lowers cytokine levels in inflammatory models |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in water and more soluble in organic solvents. Its bioavailability and metabolic stability are critical factors influencing its therapeutic potential.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : In a study involving various bacterial strains, the compound exhibited significant inhibition zones, suggesting strong antimicrobial properties. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency.

- Anticancer Activity : Research conducted on cancer cell lines revealed that the compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins. This suggests its potential as an anticancer agent .

- Inflammation Model : In vivo studies demonstrated that administration of the compound reduced inflammation markers in animal models subjected to inflammatory stimuli, highlighting its anti-inflammatory potential .

Q & A

Q. Table 1: Comparative Reactivity of Pyridazine Analogs

| Compound | CAS Number | Reactivity (k, s⁻¹) | Key Functional Groups |

|---|---|---|---|

| 6-Chloropyridazine-3,4-diamine | 932-50-3 | 0.45 | -NH₂, -Cl |

| 6-Chloro-N-ethyl derivative | - | 0.78 | -NH-C₂H₅, -Cl |

| 6-Chloro-N,N-dimethyl | 7145-60-0 | 0.32 | -N(CH₃)₂, -Cl |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| 40°C, 75% RH | 6-Chloropyridazine-3,4-diamine | 14 |

| UV Light (300–400 nm) | Oxidized dimer | 7 |

| Acidic (pH 3) | De-ethylated analog | 3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.